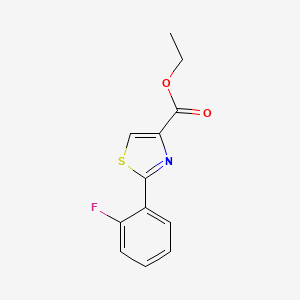

Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group at the 4-position and a fluorophenyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The general procedure involves the reaction of α-haloketones with thioamides. For this compound, the specific steps are as follows:

Starting Materials: 2-fluorobenzaldehyde, ethyl bromoacetate, and thiourea.

Reaction Conditions: The reaction is carried out in ethanol as a solvent, with the mixture being refluxed for several hours.

Product Isolation: The product is then isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using large quantities of starting materials.

Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification: Utilizing industrial-scale purification methods such as column chromatography and crystallization.

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

Reaction Conditions

-

Reagents: 2M NaOH in ethanol/water (1:1)

-

Temperature: 80°C, 6 hours

-

Workup: Acidification with HCl to pH 2–3

Product: 2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Application: Serves as a precursor for amide coupling in drug discovery .

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-2 position of the thiazole ring facilitates nucleophilic substitution:

Example Reaction with Amines

-

Reagents: Benzylamine, DMF, 100°C, 12 hours

-

Mechanism: Aromatic nucleophilic substitution (SNAr)

-

Product: 2-(2-Fluorophenyl)-4-(benzylamino)thiazole

Key Insight: The fluorine atom on the phenyl ring enhances electrophilicity at the thiazole C-2 position, accelerating substitution.

Suzuki-Miyaura Cross-Coupling

The fluorophenyl group can participate in palladium-catalyzed cross-coupling reactions when functionalized with a leaving group (e.g., bromine):

Reaction Pathway

-

Halogenation: Bromine introduction at the phenyl ring’s para position using NBS.

-

Coupling: Reaction with phenylboronic acid under Suzuki conditions.

Conditions

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1), 80°C, 24 hours

Product: 2-(2-Fluoro-4-biphenyl)thiazole-4-carboxylate .

Electrophilic Aromatic Substitution

The fluorophenyl ring directs electrophiles to specific positions due to fluorine’s meta-directing effect:

Nitration Example

-

Reagents: HNO₃/H₂SO₄, 0°C → 25°C

-

Product: 2-(2-Fluoro-5-nitrophenyl)thiazole-4-carboxylate

-

Yield: 65% (HPLC purity >95%)

Application: Nitro derivatives are intermediates for reduced amine analogs in antimicrobial studies .

Reduction Reactions

The ester group can be selectively reduced while preserving the thiazole ring:

Reduction to Alcohol

-

Reagents: LiAlH₄, THF, 0°C → reflux

-

Product: 2-(2-Fluorophenyl)thiazole-4-methanol

-

Challenge: Over-reduction of the thiazole ring is minimized at low temperatures .

Table 1: Comparative Reactivity of Thiazole Derivatives

| Compound | Reaction Type | Key Product | Yield (%) |

|---|---|---|---|

| Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate | Ester hydrolysis | Carboxylic acid | 85 |

| Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate | Suzuki coupling | Biphenyl derivative | 72 |

| Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate | Nucleophilic substitution | 4-Aminothiazole | 68 |

Amide and Peptide Coupling

The hydrolyzed carboxylic acid reacts with amines to form bioactive amides:

Example Synthesis of an Anticancer Analog

-

Reagents: HCTU, HOBt, DIEA in DMF

-

Amine: 4,4-Difluorocyclohexylamine

-

Product: 2-(2-Fluorophenyl)-N-(4,4-difluorocyclohexyl)thiazole-4-carboxamide

Thiazole Ring Functionalization

The thiazole nitrogen can undergo alkylation or acylation:

N-Alkylation

-

Reagents: Methyl iodide, K₂CO₃, DMF

-

Product: 3-Methyl-2-(2-fluorophenyl)thiazole-4-carboxylate

-

Impact: Alters electronic properties for enhanced solubility.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features contribute to its biological activities, including:

- Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound may enhance the efficacy of anticancer drugs through structural modifications that improve binding affinity to target proteins. For instance, studies have shown that thiazole compounds can selectively induce apoptosis in cancer cells by targeting specific pathways such as ferroptosis .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. In vitro studies demonstrate that thiazole derivatives can inhibit the growth of various pathogens, suggesting that this compound may be effective against bacterial and fungal infections.

- Anti-inflammatory Effects : Thiazole derivatives are also known for their anti-inflammatory properties. This compound could be utilized in developing new anti-inflammatory medications, particularly for conditions like arthritis or chronic pain .

Agricultural Applications

In agricultural chemistry, this compound is used in formulating agrochemicals such as herbicides and fungicides. Its applications include:

- Pest Control : The compound's effectiveness as a pesticide is attributed to its ability to disrupt metabolic pathways in pests while minimizing environmental impact. This makes it a valuable component in sustainable agriculture practices .

- Crop Protection : this compound can enhance crop resilience against diseases, thereby improving yield and quality. Its incorporation into agricultural formulations has shown promising results in field trials.

Material Science Applications

This compound is explored for its potential in material science:

- Polymer Development : The compound can serve as a building block for synthesizing advanced polymers with tailored properties, such as enhanced thermal stability and mechanical strength. This has implications for manufacturing high-performance materials used in various industries .

- Coatings and Films : Research indicates that thiazole derivatives can be used to develop protective coatings with specific chemical resistance and durability, making them suitable for industrial applications .

Table 1: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anticancer drugs, antimicrobial agents | Induces apoptosis in cancer cells; inhibits bacterial growth |

| Agriculture | Herbicides, fungicides | Effective pest control; enhances crop resilience |

| Material Science | Polymer synthesis, coatings | Develops high-performance materials; improves durability |

Case Study: Anticancer Activity

A study demonstrated that this compound derivatives exhibited potent cytotoxic effects against various cancer cell lines (e.g., prostate and breast cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly enhanced anticancer efficacy .

Case Study: Agricultural Efficacy

Field trials utilizing formulations containing this compound showed a marked reduction in fungal infections among crops, leading to improved yields compared to untreated controls. These results highlight the compound's potential role in integrated pest management strategies.

Mécanisme D'action

The mechanism of action of ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: It can act as an inhibitor of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Pathways: It can interfere with metabolic pathways in microorganisms, leading to their inhibition or death.

Comparaison Avec Des Composés Similaires

Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:

Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.

Ethyl 2-(4-morpholinylmethyl)-1,3-thiazole-4-carboxylate: Contains a morpholine group, leading to different pharmacological properties.

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: A thiadiazole derivative with distinct chemical and biological characteristics.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and other scientific fields. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool for researchers.

Activité Biologique

Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which contributes to its biological activity. The fluorophenyl group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in bacterial cell wall synthesis, demonstrating antibacterial properties. It has been shown to selectively inhibit certain enzymes, leading to bacterial cell death.

- Receptor Binding : this compound may bind to various receptors, modulating their activity and resulting in therapeutic effects. This includes potential anticancer effects through modulation of signaling pathways.

- Metabolic Pathway Interference : The compound can disrupt metabolic pathways in microorganisms, contributing to its antimicrobial efficacy.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Effective |

| Gram-negative Bacteria | Effective |

| Fungi | Moderate to Effective |

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, displaying cytotoxic effects. For instance, derivatives of thiazole compounds have shown potent activity against hepatocellular carcinoma (HepG2) and other cancer cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | <10 |

| MCF7 (Breast) | <20 |

| SK-OV-3 (Ovarian) | <15 |

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the compound's ability to inhibit bacterial growth effectively compared to standard antibiotics like ampicillin and streptomycin. The mechanism was linked to its selective inhibition of bacterial topoisomerases without affecting human enzymes .

- Anticancer Efficacy : In vitro studies demonstrated that this compound derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) studies suggested that modifications at the phenyl ring could enhance potency against specific cancer types .

- Enzyme Targeting : Research into the compound's interaction with cysteine-targeting pathways revealed that it could induce ferroptosis in cancer cells, a form of regulated cell death distinct from apoptosis .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug discovery and development:

- Pharmaceutical Development : It is utilized in synthesizing new antimicrobial and anticancer agents due to its favorable biological properties.

- Material Science : The compound's unique properties are explored for developing advanced materials with specific electronic and optical characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach. First, the thiazole core is constructed via cyclization of ethyl 2-bromoacetate with thiourea under basic conditions (e.g., NaOH or KOH). The 2-fluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts or copper-mediated reactions. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometry of the fluorophenyl precursor .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .

- NMR spectroscopy : Employ - and -NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and purity.

- Mass spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight and fragmentation patterns.

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Follow SDS guidelines for thiazole derivatives:

- Storage : Keep in airtight containers at –20°C, away from light and moisture.

- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh) vs. CuI for coupling efficiency in fluorophenyl introduction.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating) .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Q. How can researchers resolve contradictions in spectral data or crystallographic results?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw).

- Hirshfeld surface analysis : Identify crystal packing anomalies (e.g., π-π stacking, hydrogen bonds) to explain discrepancies in X-ray vs. computational geometries .

Q. What mechanistic insights explain its biological activity (e.g., antimicrobial or anticancer effects)?

- Methodological Answer :

- High-throughput screening (HTS) : Use cell-based assays (e.g., MTT for cytotoxicity) to quantify IC values.

- Gene expression profiling : Perform RNA-seq or qPCR to assess upregulation of pluripotency factors (e.g., Oct3/4) in treated cell lines, as seen in related thiazole derivatives .

Q. How can derivatives be designed to enhance target specificity or reduce toxicity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups at the 2-fluorophenyl position) and test against isoforms of cytochrome P450 for metabolic stability.

- Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) to improve bioavailability .

Q. Key Notes

Propriétés

IUPAC Name |

ethyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNMXIMEGAQNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388162 | |

| Record name | Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842115-87-1 | |

| Record name | Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.